

Comparative Analysis of SID 26681509 Activity Across Diverse Cell Lines

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Potent Cathepsin L Inhibitor, **SID 26681509**

This guide provides a comprehensive comparison of the biological activity of **SID 26681509**, a potent and selective inhibitor of human cathepsin L. The data presented herein is intended to inform research and drug development efforts by offering a clear overview of its enzymatic inhibition, cellular activity, and underlying mechanisms of action.

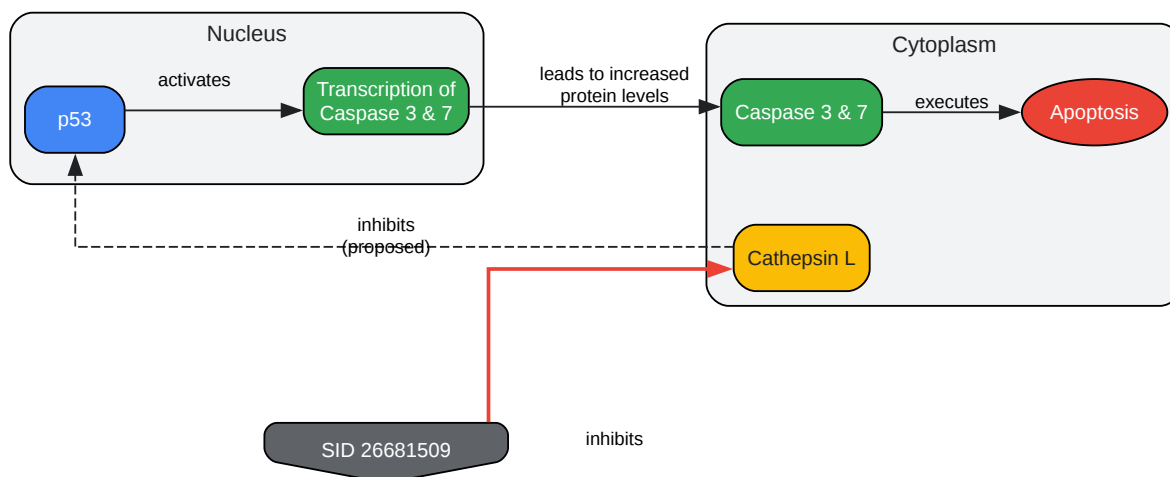
Quantitative Data Summary

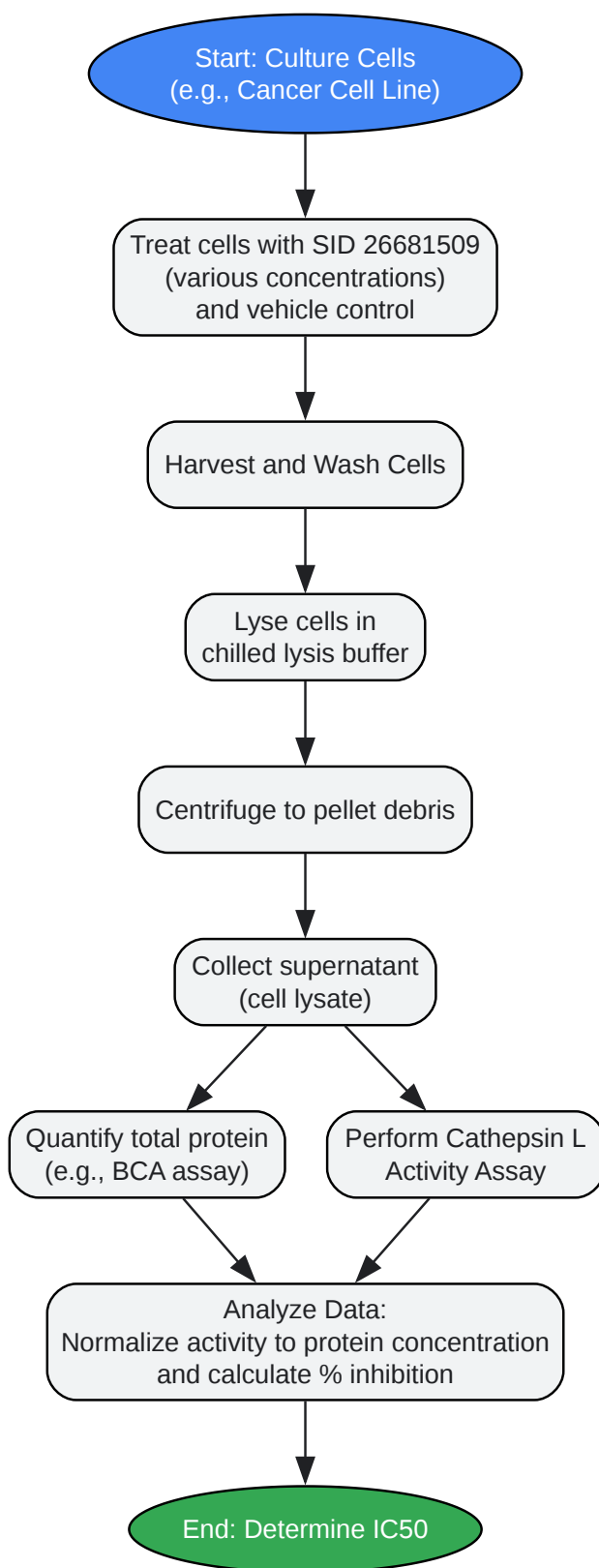
The inhibitory activity of **SID 26681509** has been characterized against its primary target, human cathepsin L, as well as other related proteases. Furthermore, its effect on the viability of various cell types, including human cells and pathogenic organisms, has been assessed.

Target Enzyme/Organism	Assay Type	IC50 Value	Notes
Human Cathepsin L	Enzymatic Assay	56 nM	Reversible and competitive inhibitor. [1] Potency increases with pre-incubation.
Human Cathepsin L	Enzymatic Assay (4-hour pre-incubation)	1.0 nM	Demonstrates slow-binding inhibition.[1]
Papain	Enzymatic Assay (1-hour)	618 nM	
Human Cathepsin B	Enzymatic Assay (1-hour)	>8.4 µM	
Human Cathepsin K	Enzymatic Assay (1-hour)	2.9 µM	
Human Cathepsin S	Enzymatic Assay (1-hour)	8.4 µM	
Human Cathepsin V	Enzymatic Assay	0.5 µM[1][2]	
Human Cathepsin G	Enzymatic Assay	No inhibition	[1]
Plasmodium falciparum	in vitro Propagation Assay	15.4 µM	Anti-malarial activity. [3][4]
Leishmania major	Promastigote Toxicity Assay	12.5 µM	Anti-leishmanial activity.[3][4]
Human Aortic Endothelial Cells	Cell Viability Assay	>100 µM	Non-toxic at concentrations up to 100 µM.[3][4]

Signaling Pathway: Cathepsin L Inhibition and Apoptosis Induction in Glioblastoma

Cathepsin L has been implicated in the suppression of apoptosis in certain cancer cells, such as glioblastoma. Inhibition of cathepsin L can lead to the upregulation of the tumor suppressor p53, which in turn transcriptionally activates effector caspases 3 and 7, key executioners of apoptosis. The following diagram illustrates this proposed signaling cascade.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
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